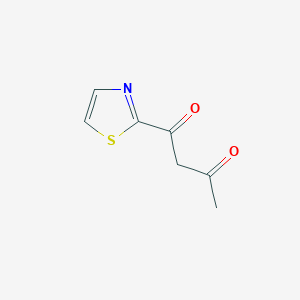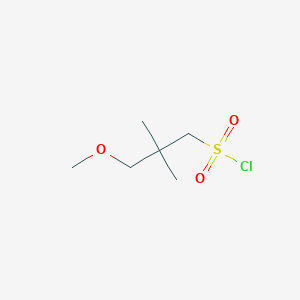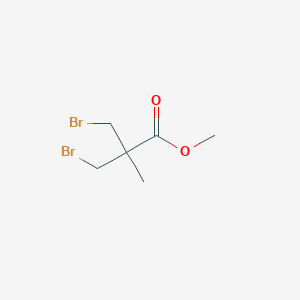![molecular formula C8H15ClO4S B6616882 [4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride CAS No. 1484954-88-2](/img/structure/B6616882.png)
[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride is a chemical compound with the molecular formula C8H15ClO4S. It is known for its utility in various chemical reactions and applications, particularly in organic synthesis and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride typically involves the reaction of 4-(methoxymethyl)oxane with methanesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under mild to moderate temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride is used as a reagent in organic synthesis. It is particularly useful in the preparation of sulfonamide and sulfonate ester derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, the compound is used to modify biomolecules, such as proteins and peptides, to study their functions and interactions. It is also employed in the development of drug candidates and diagnostic tools .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of [4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various applications, from organic synthesis to biological modifications .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler analog that lacks the oxane ring structure.
4-(Methoxymethyl)oxane: The parent compound without the methanesulfonyl group.
4-(Methoxymethyl)oxan-4-yl]methanesulfonate: A related compound where the chloride is replaced by a sulfonate group.
Uniqueness
[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride is unique due to its combination of the oxane ring and the methanesulfonyl group. This structure imparts specific reactivity and properties that are not found in simpler analogs. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.
Propiedades
IUPAC Name |
[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4S/c1-12-6-8(7-14(9,10)11)2-4-13-5-3-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKDHABGPCLSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)




amine hydrochloride](/img/structure/B6616891.png)



